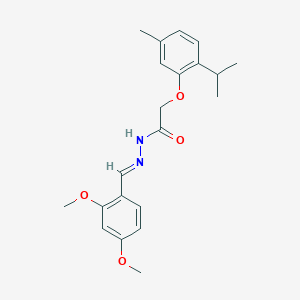![molecular formula C24H30N8O B391234 4-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE](/img/structure/B391234.png)
4-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzaldehyde group substituted with a diethylamino group, an anilino group, a morpholinyl group, and a triazinyl hydrazone moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in synthetic chemistry and biological research.
Preparation Methods
The synthesis of 4-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of 4-(Diethylamino)benzaldehyde: This can be achieved by reacting 4-nitrobenzaldehyde with diethylamine under reducing conditions.
Synthesis of 4-anilino-6-morpholin-4-yl-1,3,5-triazine: This involves the reaction of cyanuric chloride with aniline and morpholine in the presence of a base such as sodium carbonate.
Coupling Reaction: The final step involves the coupling of 4-(Diethylamino)benzaldehyde with 4-anilino-6-morpholin-4-yl-1,3,5-triazine in the presence of a hydrazine derivative to form the hydrazone linkage.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
4-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common reagents used in these reactions include bases like sodium carbonate, reducing agents like hydrogen gas, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound has been studied for its potential as an inhibitor of enzymes such as aldehyde dehydrogenase, which plays a role in metabolic pathways.
Medicine: Research has explored its potential use in overcoming drug resistance in cancer cells by inhibiting specific enzymes.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. For example, as an inhibitor of aldehyde dehydrogenase, it binds to the active site of the enzyme, preventing the oxidation of aldehydes to carboxylic acids. This inhibition can disrupt metabolic pathways and has been studied for its potential to overcome drug resistance in cancer cells.
Comparison with Similar Compounds
Similar compounds to 4-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE include:
4-(Diethylamino)benzaldehyde: A simpler compound lacking the triazine and hydrazone moieties.
4-anilino-6-morpholin-4-yl-1,3,5-triazine: Lacks the benzaldehyde and hydrazone groups.
4-(Diethylamino)benzaldehyde hydrazone: Lacks the triazine and morpholinyl groups.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C24H30N8O |
|---|---|
Molecular Weight |
446.5g/mol |
IUPAC Name |
2-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C24H30N8O/c1-3-31(4-2)21-12-10-19(11-13-21)18-25-30-23-27-22(26-20-8-6-5-7-9-20)28-24(29-23)32-14-16-33-17-15-32/h5-13,18H,3-4,14-17H2,1-2H3,(H2,26,27,28,29,30)/b25-18+ |
InChI Key |
RBBDAWMHKIZLJW-XIEYBQDHSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4 |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-{2-[5-nitro-2-(1-piperidinyl)benzylidene]hydrazino}-2-oxoethyl)sulfanyl]-N-phenylacetamide](/img/structure/B391152.png)
![N'-(4-pyridinylmethylene)-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B391153.png)
![3-nitro-N'-[3-methoxy-4-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B391154.png)
![4-[4-(2-Hydroxyethyl)-1-piperazinyl]-3,5-dinitrobenzoic acid](/img/structure/B391157.png)


![N'-[(5-{4-nitrophenyl}-2-furyl)methylene]octanohydrazide](/img/structure/B391164.png)
![N'-[(5-{4-nitrophenyl}-2-furyl)methylene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B391165.png)



![4-{[(5-{4-nitrophenyl}-2-furyl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B391170.png)
![N'-[4-(diethylamino)benzylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B391171.png)

